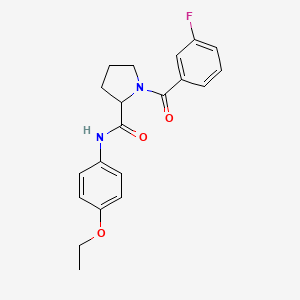![molecular formula C16H30N2 B6131437 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6131437.png)
1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, MTEP has been used in a variety of studies to investigate the role of mGluR5 in various biological processes.
作用机制
MTEP acts as a selective antagonist of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, which is a G protein-coupled receptor that is widely distributed in the brain. By blocking the activity of this compound, MTEP can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a wide range of effects on neurological function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
MTEP has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions. For example, MTEP has been shown to reduce the release of glutamate in the striatum, a brain region involved in motor control and reward processing. MTEP has also been shown to reduce the expression of certain genes involved in synaptic plasticity, which is the process by which neurons change their connections in response to experience.
实验室实验的优点和局限性
MTEP has several advantages as a research tool, including its high selectivity for 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine and its ability to cross the blood-brain barrier. However, MTEP also has some limitations, including its potential off-target effects and its relatively short half-life in vivo. These limitations must be taken into account when designing experiments using MTEP.
未来方向
There are several future directions for research on MTEP and 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine. One area of interest is the potential therapeutic applications of this compound antagonists in various neurological disorders. Another area of interest is the role of this compound in synaptic plasticity and learning and memory. Finally, there is growing interest in the potential use of MTEP and other this compound antagonists as research tools for investigating the complex interactions between neurotransmitters and brain circuits.
合成方法
The synthesis of MTEP involves several steps, starting with the reaction between 1-methylpiperazine and 2,6,6-trimethyl-1-cyclohexene-1-ethanol. This reaction yields the intermediate compound 1-methyl-4-(2-hydroxyethyl)piperazine, which is then reacted with 2-bromoethyltrimethylammonium bromide to form the final product, MTEP. The synthesis of MTEP has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
MTEP has been used in a variety of scientific research applications, including studies on the role of 1-methyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in various neurological disorders. For example, MTEP has been used to investigate the potential therapeutic effects of this compound antagonists in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MTEP has also been used to study the role of this compound in addiction, anxiety, and depression.
属性
IUPAC Name |
1-methyl-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-14-6-5-8-16(2,3)15(14)7-9-18-12-10-17(4)11-13-18/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIDSGVAXWMPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)
![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6131411.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)
![1-(diethylamino)-3-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6131427.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6131432.png)
![(2-{[4-(carboxymethoxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131444.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6131463.png)
